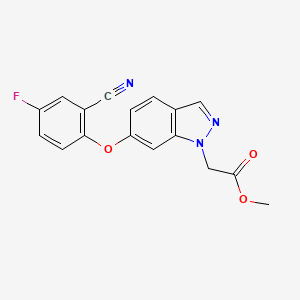
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate is a complex organic compound that features a combination of indazole and phenoxy groups
Métodos De Preparación
The synthesis of Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-4-fluorophenol with an appropriate indazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroacetate to yield the final product.
Análisis De Reacciones Químicas
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluoro positions, using reagents like sodium methoxide or ammonia.
Aplicaciones Científicas De Investigación
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano and fluoro groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways.
Comparación Con Compuestos Similares
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate can be compared with similar compounds such as:
2-Cyano-4-fluorophenylboronic acid: This compound shares the cyano and fluoro groups but differs in its boronic acid functionality, which is used in different types of chemical reactions.
2-Cyano-4-Methylbiphenyl: This compound has a similar cyano group but features a biphenyl structure, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-[6-(2-cyano-4-fluorophenoxy)indazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c1-23-17(22)10-21-15-7-14(4-2-11(15)9-20-21)24-16-5-3-13(18)6-12(16)8-19/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEDNVKEMVAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)F)C#N)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
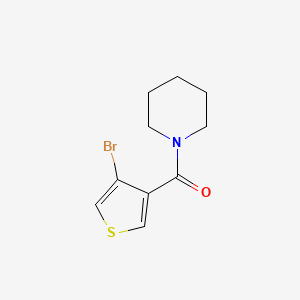
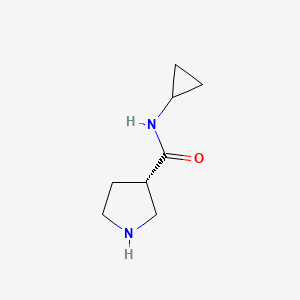
![2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone](/img/structure/B8048721.png)
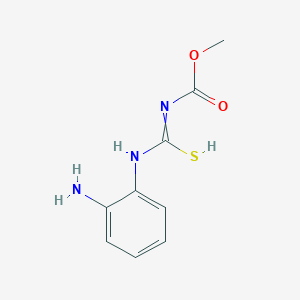
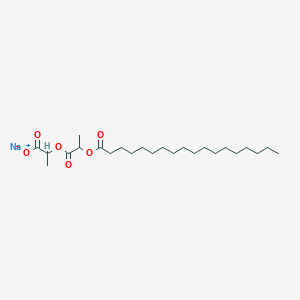
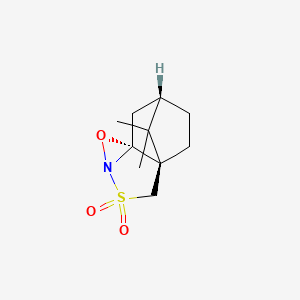
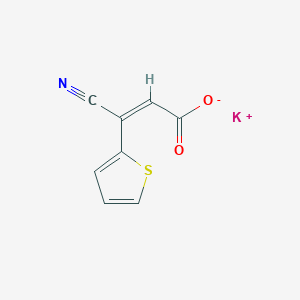
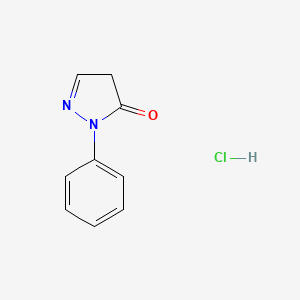
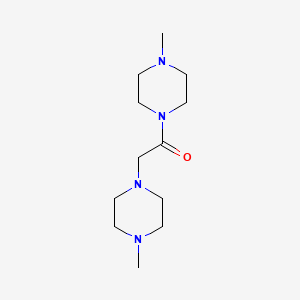
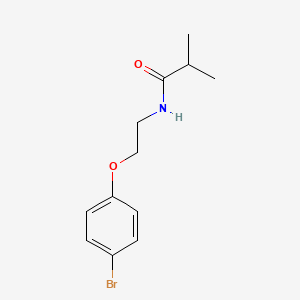
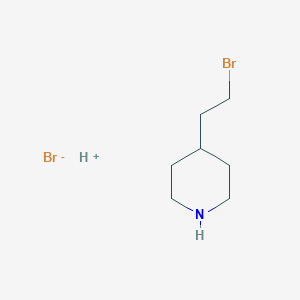
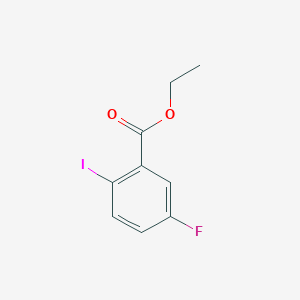
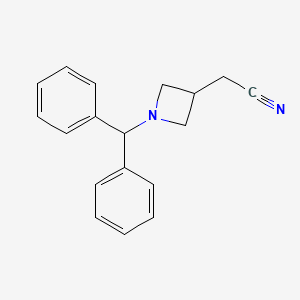
![Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-](/img/structure/B8048798.png)
